

Toxicological Profile of 6-Bromo-1,4-benzodioxane: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-1,4-benzodioxane

Cat. No.: B1266670

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Disclaimer: This document provides a comprehensive overview of the available toxicological information for **6-Bromo-1,4-benzodioxane**. It is intended for researchers, scientists, and drug development professionals. A thorough literature search has revealed a significant lack of specific toxicological studies for this compound. Therefore, this guide presents the available hazard information, discusses the toxicological properties of structurally related compounds, and outlines the standard experimental protocols that would be employed to formally assess its toxicity. The information on related compounds and potential signaling pathways is provided for context and should not be interpreted as a definitive toxicological profile of **6-Bromo-1,4-benzodioxane**.

Hazard Identification and Classification

While detailed toxicological studies are not publicly available, hazard information for **6-Bromo-1,4-benzodioxane** has been compiled from Safety Data Sheets (SDS) provided by chemical suppliers. The primary hazards identified are related to acute irritation.

Table 1: GHS Hazard Classification for **6-Bromo-1,4-benzodioxane**

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation

Data compiled from supplier Safety Data Sheets.

This classification suggests that **6-Bromo-1,4-benzodioxane** is an irritant upon direct contact with the skin, eyes, and respiratory system. However, this information is not sufficient to determine its systemic, long-term, or specialized toxicological effects such as carcinogenicity, mutagenicity, or reproductive toxicity.

Toxicological Profile of Structurally Related Compounds

In the absence of specific data, a preliminary assessment can be informed by the toxicological profiles of structurally similar compounds. This "read-across" approach is purely indicative and requires experimental verification.

Bromo-substituted Aromatic Compounds

Brominated aromatic compounds are a broad class of chemicals with diverse toxicological profiles. The toxicity of brominated benzenes, for instance, has been shown to be dependent on the number and position of the bromine atoms. Some brominated benzenes are known to be hepatotoxic, causing liver damage in animal studies.^[1] The mechanism often involves metabolic activation to reactive intermediates that can deplete cellular antioxidants like glutathione and bind to cellular macromolecules.^[1] Lower brominated benzenes have been associated with a greater potential for causing necrotic changes in the liver.^[2]

1,4-Benzodioxane Derivatives

The 1,4-benzodioxane scaffold is a common feature in many biologically active compounds and pharmaceuticals.[3][4] The toxicological properties of these derivatives are highly dependent on the other substituents on the molecule. While some 1,4-benzodioxane derivatives have been developed as drugs with favorable safety profiles, others have shown cytotoxic effects.[5] For example, certain 1,4-benzodioxane-hydrazone derivatives have been investigated as potential anticancer agents, with one compound showing an IC₅₀ of 5.47 μ M against mTOR kinase, inducing apoptosis and cell cycle arrest in melanoma cell lines.[6] This suggests that, depending on the substitution pattern, compounds in this class can interact with critical cellular signaling pathways.

Standard Experimental Protocols for Toxicological Assessment

To establish a definitive toxicological profile for **6-Bromo-1,4-benzodioxane**, a battery of standardized tests would need to be performed. The following are summaries of the key experimental protocols as defined by the Organisation for Economic Co-operation and Development (OECD) guidelines.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.[7][8][9]

- Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The method allows for the classification of the substance into a toxicity class based on the observed mortality.[10]
- Animal Model: Typically, rats (usually females) are used.[7]
- Procedure: A single dose of the substance is administered orally to a group of animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight). The animals are observed for signs of toxicity and mortality for up to 14 days.[10]
- Endpoints: The primary endpoint is mortality. Clinical signs of toxicity, body weight changes, and gross pathological findings are also recorded.

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Principle: The substance is applied to a small area of the skin of a single animal. The degree of irritation or corrosion is evaluated at specific intervals.[\[12\]](#)
- Animal Model: The albino rabbit is the preferred species.[\[13\]](#)
- Procedure: A single dose (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin (approximately 6 cm²) and covered with a gauze patch for 4 hours.[\[12\]](#) After the exposure period, the patch is removed.
- Endpoints: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[\[11\]](#) The severity of the lesions is scored, and the reversibility of the effects is observed for up to 14 days.[\[12\]](#)

Acute Eye Irritation/Corrosion (OECD 405)

This method evaluates the potential of a substance to cause eye irritation or damage.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal. The untreated eye serves as a control.[\[17\]](#)
- Animal Model: The albino rabbit is typically used.[\[17\]](#)
- Procedure: The test substance is instilled into one eye of the animal. The eyes are then examined at 1, 24, 48, and 72 hours after application.[\[17\]](#)
- Endpoints: The cornea, iris, and conjunctiva are evaluated and scored for opacity, inflammation, redness, and swelling. The reversibility of any observed lesions is also assessed.[\[16\]](#)

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

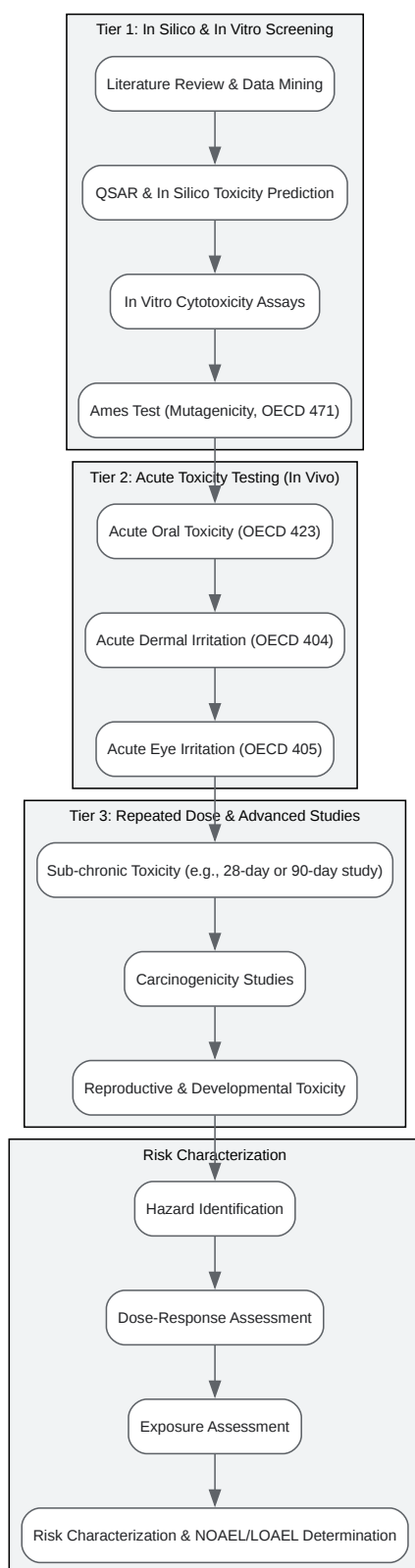
This is an in vitro test to assess the mutagenic potential of a substance.[\[21\]](#)[\[22\]](#)[\[23\]](#)

- **Principle:** The test uses several strains of amino-acid-requiring bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) that have mutations in the genes involved in the synthesis of a specific amino acid (e.g., histidine or tryptophan). The substance is tested for its ability to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a medium lacking it.
- **Procedure:** The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, a rat liver homogenate that simulates mammalian metabolism).[21] The number of revertant colonies is counted after a suitable incubation period.
- **Endpoints:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Visualizations: Workflows and Signaling Pathways

General Workflow for Toxicological Assessment

The following diagram illustrates a typical workflow for the toxicological assessment of a chemical, starting from initial data gathering to comprehensive testing.

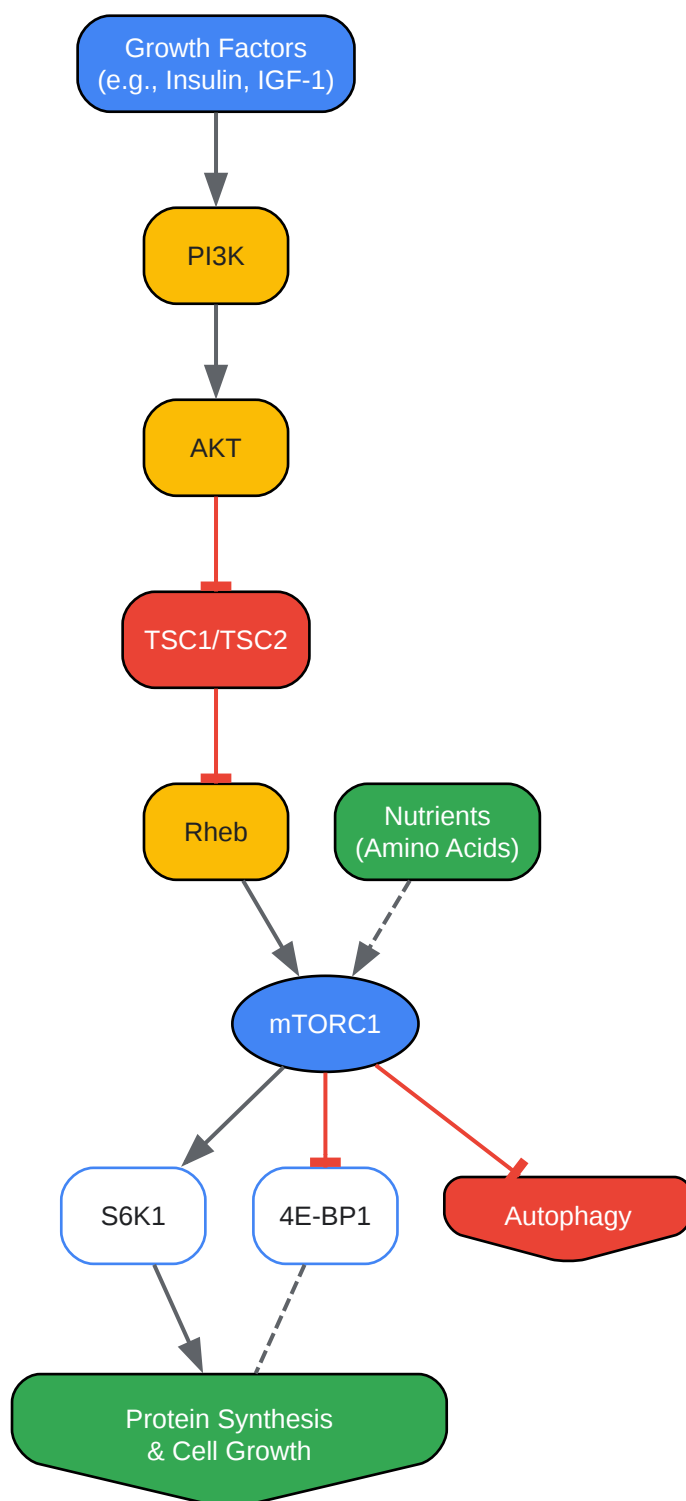


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Caption: A tiered workflow for the toxicological assessment of a chemical.

Hypothetical Signaling Pathway: mTOR

As some 1,4-benzodioxane derivatives have been shown to interact with the mTOR signaling pathway, this pathway represents a plausible, albeit hypothetical, target for investigation for compounds of this class.^[6] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.^{[24][25][26][27]}



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Caption: A simplified diagram of the mTORC1 signaling pathway.

Conclusion

The available data on **6-Bromo-1,4-benzodioxane** is limited to GHS hazard classifications, which identify it as a skin, eye, and respiratory irritant. There is a clear need for comprehensive toxicological studies to fully characterize its safety profile. In the interim, a cautious approach should be taken, assuming potential for toxicity based on the profiles of related brominated aromatic and 1,4-benzodioxane compounds. The standard OECD guidelines provide a clear framework for generating the necessary data to perform a thorough risk assessment. Future research should focus on conducting these standardized tests to fill the existing data gaps and ensure the safe handling and use of this compound.

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